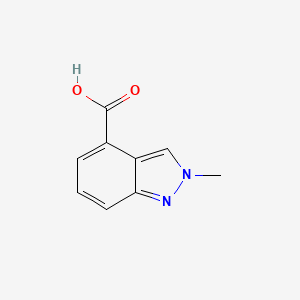

2-Methyl-2H-indazole-4-carboxylic acid

Descripción general

Descripción

2-Methyl-2H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Mecanismo De Acción

Target of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

For instance, they can inhibit the activity of kinases, leading to the disruption of cell cycle progression and cell volume regulation .

Biochemical Pathways

Indazole derivatives have been associated with the modulation of various biochemical pathways, particularly those involving kinases . The inhibition of these kinases can disrupt several downstream cellular processes, including cell cycle progression and cell volume regulation .

Result of Action

The inhibition of kinases by indazole derivatives can lead to the disruption of cell cycle progression and cell volume regulation, potentially leading to cell death .

Análisis Bioquímico

Biochemical Properties

2-Methyl-2H-indazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth . Its effects on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired indazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups.

Aplicaciones Científicas De Investigación

2-Methyl-2H-indazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Comparación Con Compuestos Similares

- 1H-indazole-4-carboxylic acid

- 2H-indazole-3-carboxylic acid

- 2-Methyl-1H-indazole-3-carboxylic acid

Comparison: 2-Methyl-2H-indazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1H-indazole-4-carboxylic acid, the 2H-indazole form is less thermodynamically stable but can exhibit different pharmacological properties .

Actividad Biológica

2-Methyl-2H-indazole-4-carboxylic acid is a synthetic compound that belongs to the indazole class of compounds, characterized by its bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C_9H_8N_2O_2

- Molecular Weight : Approximately 176.17 g/mol

- Structural Features : The presence of a carboxylic acid functional group at the fourth position enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit key kinases such as checkpoint kinases (chk1 and chk2), which are crucial for cell cycle regulation. This inhibition can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells.

- Inflammatory Pathway Modulation : It has been observed that this compound can inhibit cyclooxygenase enzymes, suggesting a mechanism for reducing inflammation.

- Gene Expression Regulation : The compound interacts with transcription factors and regulatory proteins, influencing gene expression related to various cellular processes.

Biochemical Pathways

The compound's effects extend to several biochemical pathways:

- MAPK/ERK Signaling Pathway : This pathway is crucial for cell proliferation and differentiation. The modulation of this pathway may contribute to the anticancer effects observed with this compound.

- Oxidative Stress Response : It interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, potentially enhancing cellular defense mechanisms against oxidative damage.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Activity : Studies have demonstrated that indazole derivatives can induce apoptosis in cancer cell lines through their effects on cell cycle regulation and kinase inhibition.

- Anti-inflammatory Effects : The ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Some studies indicate that indazole derivatives may possess antimicrobial activity against certain pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via kinase inhibition | |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |

| Antimicrobial | Exhibits activity against specific pathogens |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Cell Lines Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of chk1 and chk2 kinases, leading to cell cycle arrest.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers, supporting its potential use as an anti-inflammatory agent.

- Oxidative Stress Research : Research indicated that this compound enhances the activity of antioxidant enzymes, suggesting a role in protecting cells from oxidative damage, which is critical in various disease states including cancer and neurodegenerative disorders.

Propiedades

IUPAC Name |

2-methylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLXRRMSJKKHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597907 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-06-1 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.